REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][C:11]([C:15]([OH:17])=[O:16])=[C:12]([CH3:14])[N:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H-].[Na+].IC.[C:22](=O)(O)[O-].[Na+]>CN(C)C=O>[C:1]([O:5][C:6]([N:8]([CH3:22])[C:9]1[S:10][C:11]([C:15]([OH:17])=[O:16])=[C:12]([CH3:14])[N:13]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1SC(=C(N1)C)C(=O)O
|
Name
|
|
Quantity
|
0.044 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
31.2 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexanes (50/50 to 100/0)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N(C=1SC(=C(N1)C)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.26 mmol | |
AMOUNT: MASS | 0.07 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |